N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O/c1-9-5-10(2)21(20-9)14-17-6-11(7-18-14)19-13(22)12-8-15-3-4-16-12/h3-8H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACQYVMEOZEDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anti-tubercular potential against mycobacterium tuberculosis strain.
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme.
Biochemical Pathways
It is known that pyrazole-containing compounds, which include this compound, are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field.
Pharmacokinetics
It is known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability.
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole and Pyrimidine Rings : These heterocycles are known for their diverse biological activities.
- Carboxamide Group : This functional group enhances the compound's solubility and interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H13N5O |
| Molecular Weight | 241.28 g/mol |
| CAS Number | 1421459-61-1 |
This compound has been investigated for its interactions with various biological targets:
- mTORC1 Inhibition : Similar compounds have shown the ability to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .
- Autophagy Modulation : The compound may disrupt autophagic flux, which is critical in cancer cell survival under metabolic stress .
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer properties. For example:
- In Vitro Studies : Compounds derived from pyrazole and pyrimidine have demonstrated cytotoxic effects against various cancer cell lines, including MIA PaCa-2 and A549 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-benzyl-3,5-dimethyl-pyrazol) | MIA PaCa-2 | 0.95 |
| Ethyl derivatives | A549 | 26 |
| Pyrazole carboxamide derivatives | HepG2 | 0.067 |
Structure-Activity Relationship (SAR)
The biological activity is closely linked to the structural features of the compound. Variations in the pyrazole and pyrimidine moieties can significantly affect potency and selectivity towards specific targets. For instance:
- Dimethyl Substitution : The presence of 3,5-dimethyl groups enhances binding affinity to target proteins compared to unsubstituted analogs .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Autophagy Modulators : A series of pyrazole derivatives were tested for their ability to modulate autophagy pathways in cancer cells, revealing that certain modifications led to enhanced antiproliferative effects .
- Cytotoxicity Assessment : Research involving pyrazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide has been investigated for its ability to inhibit specific cancer cell lines. For instance, it has shown promising results in inhibiting the growth of non-small cell lung cancer cells through modulation of signaling pathways associated with cell proliferation and apoptosis .
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the coupling of pyrazole and pyrimidine derivatives. The structural diversity allows for the exploration of numerous derivatives that may enhance biological activity or selectivity against specific targets.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Pyrazole ring + Acetamide | Antitumor properties |
| Compound B | Methylated Pyrazole + Pyridine | Anti-inflammatory |
| Compound C | Dimethylpyrazole + Phenyl group | CNS activity modulation |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
4.1 Study on Lung Cancer
In a preclinical study involving human lung cancer cell lines, this compound demonstrated significant tumor growth inhibition at concentrations as low as 0.005 µM, indicating its potential as a lead compound for further development .
4.2 Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound showed that it effectively reduced TNF-alpha levels in macrophage cultures, suggesting a mechanism for mitigating inflammatory responses in autoimmune diseases .
Chemical Reactions Analysis
Pyrazole-Pyrimidine Core Formation
The pyrazole-pyrimidine scaffold is typically synthesized via Suzuki–Miyaura coupling or Buchwald–Hartwig amination :
-
Suzuki coupling : A 3,5-dimethylpyrazole boronic ester reacts with a halogenated pyrimidine (e.g., 2-chloro-5-iodopyrimidine) using PdCl₂(dppf)·DCM as a catalyst and K₂CO₃ as a base in a 1,4-dioxane/ethanol/water solvent system. Yields range from 59–69% .
-
Pyrazole alkylation : Methylation of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/DMF) .
Pyrazine Carboxamide Attachment
The pyrazine-2-carboxamide group is introduced via amide coupling or direct aminolysis :
-
Buchwald–Hartwig amination : A halogenated pyrimidine intermediate reacts with pyrazine-2-carboxamide using Pd₂(dba)₃ and Xantphos as ligands, yielding 26–47% .
-
Carbodiimide-mediated coupling : Pyrazine-2-carboxylic acid is activated with EDC/HOBt and coupled to the amine-functionalized pyrimidine intermediate .
Functionalization Reactions
The compound undergoes diverse transformations at its pyrazole, pyrimidine, and pyrazine subunits:
Pyrazole Ring Modifications
-
Electrophilic substitution : The 3,5-dimethyl groups on the pyrazole direct electrophilic attacks (e.g., nitration, halogenation) to the C4 position under acidic conditions .
-
N-Alkylation : The pyrazole nitrogen reacts with alkyl halides or benzyl bromides in DMF with NaH as a base .
Pyrimidine and Pyrazine Reactivity
-
Nucleophilic aromatic substitution : Chlorine at the pyrimidine C5 position is displaced by amines or alkoxides in polar aprotic solvents (e.g., DMSO, 100°C) .
-
C–H Activation : Pd-catalyzed arylation at pyrimidine C6 occurs in hexafluoroisopropanol (HFIP) with aryl iodides, achieving 60–85% yields .
-
Hydrolysis : The pyrazine carboxamide hydrolyzes to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions .
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 250°C, with pyrolysis generating CO₂ and NH₃ from the carboxamide group.
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Photodegradation : UV exposure induces cleavage of the pyrazole-pyrimidine bond, forming 3,5-dimethylpyrazole and pyrimidine-5-carboxylic acid derivatives .
-
Oxidative stability : Resists oxidation by common agents (e.g., H₂O₂) but reacts with mCPBA at the pyrazine nitrogen, forming N-oxide derivatives .
Key Reaction Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazine-2-Carboxamide Derivatives in Huntington’s Disease Therapeutics
A 2024 patent describes N-(2H-indazol-5-yl)pyrazine-2-carboxamide derivatives as HTT (huntingtin protein) modulators for Huntington’s disease . These compounds share the pyrazine-2-carboxamide backbone with the target compound but differ in substituents:
- Key structural divergence : The indazole substituent in the patent compound replaces the pyrimidine-pyrazole moiety in the target molecule.
- Functional implications: Indazole derivatives are known for enhanced metabolic stability and kinase inhibition, whereas the pyrimidine-pyrazole group in the target compound may offer distinct steric or electronic interactions with HTT or other targets.
Table 1: Structural and Functional Comparison
Quinoline- and Piperidine-Based Carboxamides
Patents from 2019 describe compounds such as N-(2-(3-cyano-6-(2-(piperidin-4-yliden)acetamido)-7-(tetrahydrofuran-3-yloxy)quinolin-4-ylamino)pyrimidin-5-yl)benzamide . These feature:
- Quinoline-piperidine scaffolds: Unlike the target compound’s pyrimidine-pyrazole system, these structures incorporate quinoline and piperidine rings, which are associated with improved bioavailability and kinase inhibition (e.g., EGFR or ALK).
- Functional groups: The tetrahydrofuran-3-yloxy and cyano groups may enhance solubility or target affinity compared to the dimethylpyrazole group in the target compound.
Table 2: Substituent-Driven Property Differences
Metal-Binding Carboxamide Ligands
Compounds like N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) form stable Ru(II) and Mn(II) complexes . These ligands differ from the target compound in their benzothiazole/benzimidazole substituents, which facilitate metal coordination.
- Target compound comparison: The absence of metal-coordinating groups (e.g., thiazole NH) in the target molecule limits its utility in catalysis but may favor non-metalloenzyme targeting.
Chloro- and Trifluoromethyl-Substituted Carboxamides
lists analogs such as 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide and N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide , which incorporate halogenated or electron-withdrawing groups .
- Electron effects : The chloro and trifluoromethyl groups in these compounds enhance electrophilicity and metabolic resistance compared to the target compound’s dimethylpyrazole.
Research Findings and Implications
- Synthetic challenges : Unlike metal-binding carboxamides , the target compound’s pyrimidine-pyrazole substituent may complicate crystallization, necessitating advanced techniques like SHELX-based refinement .
- Patent landscape: While quinoline- and piperidine-based analogs are patented for kinase inhibition , the target compound’s unique substituents could fill gaps in intellectual property.
Q & A
Q. What mechanistic insights can be gained from molecular docking and dynamics studies?
- Methodological Answer : Dock the compound into target binding pockets (e.g., ATP-binding site of kinases) using AutoDock Vina. Molecular dynamics (MD) simulations (100 ns trajectories) reveal stable hydrogen bonds (e.g., pyrazine-carboxamide with Lys72 in EGFR). Free energy calculations (MM-PBSA) quantify binding affinity (ΔG = -9.8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
